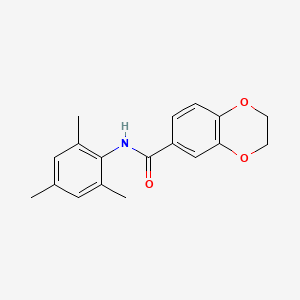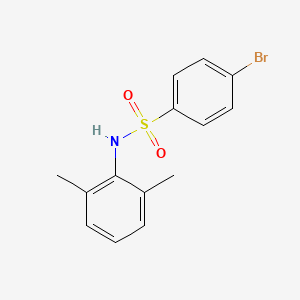
3-(3-chlorophenyl)-N-4-pyridinylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-chlorophenyl)-N-4-pyridinylacrylamide, also known as CPAA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CPAA is a small molecule that belongs to the acrylamide family, which is known for its diverse biological activities. In
Wirkmechanismus
The mechanism of action of 3-(3-chlorophenyl)-N-4-pyridinylacrylamide is not fully understood, but it is believed to involve the modulation of several signaling pathways. For example, 3-(3-chlorophenyl)-N-4-pyridinylacrylamide has been shown to inhibit the expression of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 3-(3-chlorophenyl)-N-4-pyridinylacrylamide has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. Additionally, 3-(3-chlorophenyl)-N-4-pyridinylacrylamide has been shown to modulate the expression of several genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
3-(3-chlorophenyl)-N-4-pyridinylacrylamide has been shown to have several biochemical and physiological effects. For example, 3-(3-chlorophenyl)-N-4-pyridinylacrylamide has been shown to inhibit the activity of several enzymes involved in inflammation and oxidative stress, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). 3-(3-chlorophenyl)-N-4-pyridinylacrylamide has also been shown to increase the activity of several antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. Furthermore, 3-(3-chlorophenyl)-N-4-pyridinylacrylamide has been shown to modulate the expression of several genes involved in cell cycle regulation and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(3-chlorophenyl)-N-4-pyridinylacrylamide in lab experiments is its diverse biological activities, which make it a promising candidate for therapeutic applications. Another advantage is its small molecular weight, which allows it to easily penetrate cell membranes. However, one limitation of using 3-(3-chlorophenyl)-N-4-pyridinylacrylamide in lab experiments is its potential toxicity, which requires careful dose optimization and toxicity testing.
Zukünftige Richtungen
There are several future directions for the study of 3-(3-chlorophenyl)-N-4-pyridinylacrylamide. One direction is the investigation of its potential as a therapeutic agent in other types of cancer, such as lung and colon cancer. Another direction is the study of its potential as a neuroprotective agent in other animal models of neurodegenerative diseases. Additionally, the development of novel 3-(3-chlorophenyl)-N-4-pyridinylacrylamide derivatives with improved efficacy and reduced toxicity is an area of future research. Finally, the investigation of the pharmacokinetics and pharmacodynamics of 3-(3-chlorophenyl)-N-4-pyridinylacrylamide in vivo is necessary for its further development as a therapeutic agent.
Synthesemethoden
3-(3-chlorophenyl)-N-4-pyridinylacrylamide can be synthesized using a variety of methods, including the reaction of 3-chlorobenzaldehyde and 4-pyridinecarboxaldehyde with acryloyl chloride in the presence of a base. Another method involves the reaction of 3-chlorobenzaldehyde and 4-pyridinecarboxaldehyde with acrylamide in the presence of a base. The yield of 3-(3-chlorophenyl)-N-4-pyridinylacrylamide can be improved by optimizing the reaction conditions, such as the solvent, temperature, and reaction time.
Wissenschaftliche Forschungsanwendungen
3-(3-chlorophenyl)-N-4-pyridinylacrylamide has been shown to have potential therapeutic applications in several areas of scientific research. For example, 3-(3-chlorophenyl)-N-4-pyridinylacrylamide has been studied for its anti-tumor activity in breast cancer cells, where it was found to inhibit cell proliferation and induce apoptosis. 3-(3-chlorophenyl)-N-4-pyridinylacrylamide has also been shown to have anti-inflammatory and anti-oxidant effects in animal models of inflammation and oxidative stress. Furthermore, 3-(3-chlorophenyl)-N-4-pyridinylacrylamide has been investigated for its potential as a neuroprotective agent in animal models of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
(E)-3-(3-chlorophenyl)-N-pyridin-4-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O/c15-12-3-1-2-11(10-12)4-5-14(18)17-13-6-8-16-9-7-13/h1-10H,(H,16,17,18)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVRFKHXYHKVSG-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-N-4-pyridinylacrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{4-[(2-chlorophenoxy)methyl]benzoyl}-6-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B5725147.png)






![N-isopropyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide](/img/structure/B5725213.png)
![N-(4-{[2-(cyclopropylcarbonyl)hydrazino]carbonyl}phenyl)butanamide](/img/structure/B5725229.png)
![1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B5725230.png)
![N-[4-(benzyloxy)benzyl]-3,4-difluoroaniline](/img/structure/B5725238.png)
![N'-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)imidoformamide](/img/structure/B5725242.png)
